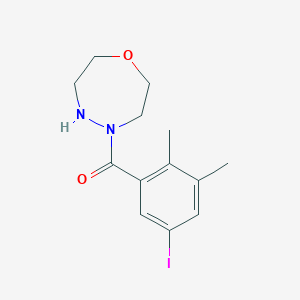![molecular formula C12H16N4OS B7436224 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, also known as CPPS, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. CPPS is a pyrazolopyrimidine derivative that has been synthesized and studied for its biological activities.
作用机制
The mechanism of action of 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been suggested that 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one may exert its biological activities by inhibiting various enzymes and proteins that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one inhibits the growth of cancer cells and fungal species, as well as the germination and growth of weed species. 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
The advantages of using 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potential as an anticancer, antifungal, and herbicidal agent. However, the limitations of using 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one. One direction is to further investigate its potential as an anticancer, antifungal, and herbicidal agent. Another direction is to study its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one and to develop more effective synthesis methods.
合成方法
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be synthesized using various methods, including the reaction of 3-cyclobutylpropylthiourea with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-cyclobutylpropylthiourea with 4-chloro-5-(4-methylpiperazin-1-yl)-2,1,3-benzothiadiazole, followed by cyclization with hydrazine hydrate.
科学研究应用
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been the subject of scientific research due to its potential applications in various fields. In medicine, 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has also been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of several fungal species in vitro. In agriculture, 6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of several weed species in vitro.
属性
IUPAC Name |
6-(3-cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c17-11-9-7-13-16-10(9)14-12(15-11)18-6-2-5-8-3-1-4-8/h7-8H,1-6H2,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDDAYFYFZGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)

![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)

![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)

![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)